4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione
Description
Properties
IUPAC Name |
4-amino-3,5,6-triphenylfuro[2,3-d]pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3OS/c25-22-20-19(16-10-4-1-5-11-16)21(17-12-6-2-7-13-17)28-23(20)26-24(29)27(22)18-14-8-3-9-15-18/h1-15H,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJORJLJBMMYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC(=S)N(C(=C23)N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione typically involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form a 2-ethoxyimine derivative. This intermediate is then reacted with phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired furo[2,3-d]pyrimidine derivatives
Chemical Reactions Analysis
Types of Reactions
4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Cyclization: The compound can be cyclized to form different heterocyclic systems.
Condensation: It reacts with isatin and N-acetyl isatin to form condensation products.
Common Reagents and Conditions
Cyclization: Carbon disulfide in refluxing pyridine.
Condensation: Isatin and N-acetyl isatin under appropriate conditions.
Major Products
Cyclization: Formation of 5,6-di-(2-furyl)-1H-4H-4-iminofuro[2,3-d][1,3-thiazine]-2-thione.
Condensation: Formation of products with isatin and N-acetyl isatin.
Scientific Research Applications
4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-imino-3,5,6-triphenyl-furo[2,3-d]pyrimidine-2-thione with structurally related furopyrimidine and pyrimidine-thione derivatives:
Key Observations:
Structural Variations: Substituent Diversity: The target compound’s three phenyl groups contrast with derivatives bearing methoxy (e.g., C₁₈H₁₅N₃O₂S ), thiophene (e.g., C₁₄H₁₂N₂S₂ ), or fused chromene/pyrano rings (e.g., C₂₃H₁₈ClN₅OS ). These modifications influence solubility and electronic properties. Fused vs. Non-Fused Systems: Chromeno- or pyrano-fused derivatives (e.g., ) exhibit extended conjugation, leading to higher melting points (>260°C) compared to non-fused analogs (e.g., 85–87°C for C₁₄H₁₂N₂S₂ ).
Synthesis Efficiency :
- Microwave-assisted methods (e.g., ) reduce reaction times (10 min–10 h) versus conventional reflux (6–8 h ).
The target compound’s biological profile remains underexplored.
Spectroscopic Consistency :
- The C=S group’s ¹³C NMR signal (δ ~176 ppm) and IR absorption (~1335 cm⁻¹) are conserved across all thione derivatives .
Biological Activity
The compound 4-imino-3,5,6-triphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione (CAS Number: 142274-61-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate , leading to the formation of a 2-ethoxyimine derivative. This intermediate is then reacted with phenyl hydrazine , p-fluorobenzylamine , and sodium hydrogen sulfide to yield the desired furo[2,3-d]pyrimidine derivatives. The ability to modify its structure allows for the exploration of various biological activities .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Analgesic and Anti-inflammatory Properties
Studies have shown that this compound possesses analgesic and anti-inflammatory effects. In animal models, it has been demonstrated to reduce pain and inflammation effectively .
Antihypertensive Effects
The compound has also been investigated for its antihypertensive properties. It appears to interact with various receptors and enzymes involved in blood pressure regulation .
Antipyretic Activity
Preliminary studies suggest that it may have antipyretic effects, which could be beneficial in treating fever-related conditions .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The presence of imino and thione groups in its structure allows it to engage with enzymes and receptors that mediate pain perception and inflammatory responses. This interaction leads to modulation of signaling pathways associated with these physiological processes .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic effects | Demonstrated significant reduction in pain response in rat models. |
| Study B | Anti-inflammatory activity | Showed decreased levels of pro-inflammatory cytokines in treated subjects. |
| Study C | Antihypertensive effects | Indicated a reduction in systolic blood pressure in hypertensive rats. |
These findings highlight the compound's potential as a therapeutic agent in various medical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
